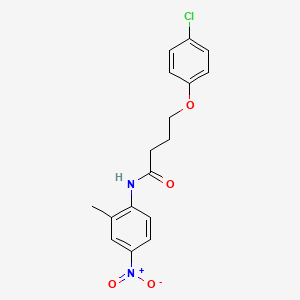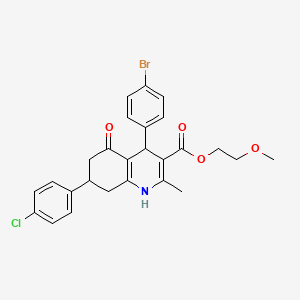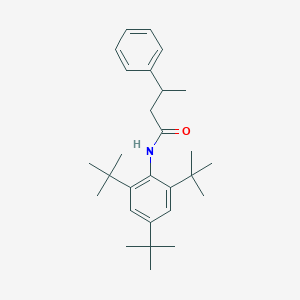![molecular formula C16H16BrNO3 B5215922 4-bromo-N-[2-(4-methoxyphenoxy)ethyl]benzamide](/img/structure/B5215922.png)
4-bromo-N-[2-(4-methoxyphenoxy)ethyl]benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-bromo-N-[2-(4-methoxyphenoxy)ethyl]benzamide, also known as BMEB, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in biomedical research.
作用機序
4-bromo-N-[2-(4-methoxyphenoxy)ethyl]benzamide's mechanism of action involves its binding to the PDZ domain of PSD-95. This binding disrupts the interaction between PSD-95 and its binding partners, leading to downstream effects on synaptic function and plasticity. 4-bromo-N-[2-(4-methoxyphenoxy)ethyl]benzamide has also been shown to modulate the activity of ion channels and receptors in the brain, further contributing to its effects on synaptic function.
Biochemical and Physiological Effects
4-bromo-N-[2-(4-methoxyphenoxy)ethyl]benzamide has been shown to have a range of biochemical and physiological effects. In addition to its effects on synaptic function, 4-bromo-N-[2-(4-methoxyphenoxy)ethyl]benzamide has been shown to modulate the activity of various neurotransmitter systems, including dopamine, serotonin, and glutamate. 4-bromo-N-[2-(4-methoxyphenoxy)ethyl]benzamide has also been shown to have anti-inflammatory and anti-tumor properties, although the mechanisms underlying these effects are not well understood.
実験室実験の利点と制限
4-bromo-N-[2-(4-methoxyphenoxy)ethyl]benzamide has several advantages as a chemical probe for the study of protein-protein interactions. It is highly selective for the PDZ domain of PSD-95, allowing for specific targeting of this protein. 4-bromo-N-[2-(4-methoxyphenoxy)ethyl]benzamide is also relatively easy to synthesize and can be modified to incorporate fluorescent or biotinylated tags for imaging or affinity purification experiments. However, 4-bromo-N-[2-(4-methoxyphenoxy)ethyl]benzamide's effects on synaptic function and plasticity are complex and may be difficult to interpret in certain experimental contexts.
将来の方向性
There are several areas of future research that could build on the existing work on 4-bromo-N-[2-(4-methoxyphenoxy)ethyl]benzamide. One area of interest is the development of more selective and potent chemical probes for the study of PSD-95 and other synaptic proteins. Another area of interest is the investigation of 4-bromo-N-[2-(4-methoxyphenoxy)ethyl]benzamide's effects on other neurotransmitter systems and its potential as a therapeutic agent for neurological and psychiatric disorders. Finally, the development of new synthetic methods for 4-bromo-N-[2-(4-methoxyphenoxy)ethyl]benzamide and related compounds could enable the exploration of their broader chemical and biological properties.
合成法
4-bromo-N-[2-(4-methoxyphenoxy)ethyl]benzamide can be synthesized through a multi-step process involving the reaction of 4-bromoaniline with 4-methoxyphenol to form 4-bromo-2-(4-methoxyphenoxy)aniline. This intermediate is then reacted with ethylene oxide to produce 4-bromo-N-[2-(4-methoxyphenoxy)ethyl]aniline, which is subsequently converted to 4-bromo-N-[2-(4-methoxyphenoxy)ethyl]benzamide through reaction with benzoyl chloride.
科学的研究の応用
4-bromo-N-[2-(4-methoxyphenoxy)ethyl]benzamide has been studied extensively for its potential applications in biomedical research. One of the key areas of interest is its use as a chemical probe for the study of protein-protein interactions. 4-bromo-N-[2-(4-methoxyphenoxy)ethyl]benzamide has been shown to selectively bind to the PDZ domain of the protein PSD-95, which is involved in the formation and maintenance of synapses in the brain. This interaction has been used to investigate the role of PSD-95 in various neurological disorders, including schizophrenia and Alzheimer's disease.
特性
IUPAC Name |
4-bromo-N-[2-(4-methoxyphenoxy)ethyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16BrNO3/c1-20-14-6-8-15(9-7-14)21-11-10-18-16(19)12-2-4-13(17)5-3-12/h2-9H,10-11H2,1H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DBNFVZKVQVJHPR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)OCCNC(=O)C2=CC=C(C=C2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16BrNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-bromo-N-[2-(4-methoxyphenoxy)ethyl]benzamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[(3,4-dimethoxybenzyl)oxy]-3-[4-(2-methoxyphenyl)-1-piperazinyl]-2-propanol dihydrochloride](/img/structure/B5215843.png)
![3-[(4-nitrobenzyl)thio]propanoic acid](/img/structure/B5215853.png)
![3-[(4-butoxyphenyl)amino]-2-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]acrylonitrile](/img/structure/B5215865.png)
![N-{2-[2-(3,4-dimethylphenoxy)ethoxy]ethyl}-2-methyl-2-propanamine oxalate](/img/structure/B5215869.png)
![2-[2-(2-allylphenoxy)ethoxy]-5-chlorobenzaldehyde](/img/structure/B5215871.png)
![3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-{4-[3-(trifluoromethyl)benzoyl]-1-piperazinyl}pyridazine](/img/structure/B5215882.png)
![N-(2,4-difluorophenyl)-2-[4-(2-methoxyphenyl)-1-piperazinyl]acetamide](/img/structure/B5215887.png)


![1-(3-fluorobenzyl)-4-[(4-methylphenoxy)acetyl]piperazine oxalate](/img/structure/B5215908.png)
![N~2~-(4-chlorophenyl)-N~1~-[2-(4-methoxyphenyl)ethyl]-N~2~-[(4-methoxyphenyl)sulfonyl]glycinamide](/img/structure/B5215916.png)
![10-(1-methylethylidene)-4-(4-methyl-2-nitrophenyl)-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione](/img/structure/B5215918.png)
![2-(2-bromo-4-chlorophenoxy)-N-[2-(4-methoxyphenyl)ethyl]acetamide](/img/structure/B5215925.png)
